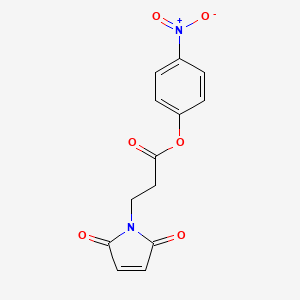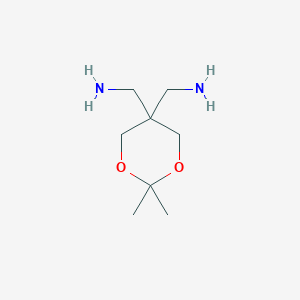![molecular formula C19H22N4OS B13353668 2-[2-(1,3-benzothiazol-2-yl)pyrrolidin-1-yl]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B13353668.png)
2-[2-(1,3-benzothiazol-2-yl)pyrrolidin-1-yl]-N-(1-cyanocyclopentyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(Benzo[d]thiazol-2-yl)pyrrolidin-1-yl)-N-(1-cyanocyclopentyl)acetamide is a complex organic compound that features a benzo[d]thiazole moiety, a pyrrolidine ring, and a cyanocyclopentyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Benzo[d]thiazol-2-yl)pyrrolidin-1-yl)-N-(1-cyanocyclopentyl)acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzo[d]thiazole core, followed by the introduction of the pyrrolidine ring and the cyanocyclopentyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Benzo[d]thiazol-2-yl)pyrrolidin-1-yl)-N-(1-cyanocyclopentyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
2-(2-(Benzo[d]thiazol-2-yl)pyrrolidin-1-yl)-N-(1-cyanocyclopentyl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2-(Benzo[d]thiazol-2-yl)pyrrolidin-1-yl)-N-(1-cyanocyclopentyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Benzo[d]thiazol-2-yl)acetic acid ethyl ester
- 2-(Benzo[d]thiazol-2-yl)-3-methoxynaphthalen-1-ol
- 2-(Benzo[d]thiazol-2-yl)phenol
Uniqueness
What sets 2-(2-(Benzo[d]thiazol-2-yl)pyrrolidin-1-yl)-N-(1-cyanocyclopentyl)acetamide apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C19H22N4OS |
|---|---|
Molecular Weight |
354.5 g/mol |
IUPAC Name |
2-[2-(1,3-benzothiazol-2-yl)pyrrolidin-1-yl]-N-(1-cyanocyclopentyl)acetamide |
InChI |
InChI=1S/C19H22N4OS/c20-13-19(9-3-4-10-19)22-17(24)12-23-11-5-7-15(23)18-21-14-6-1-2-8-16(14)25-18/h1-2,6,8,15H,3-5,7,9-12H2,(H,22,24) |
InChI Key |
AHXDAVDQZDEHQF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)CN2CCCC2C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(3,5-Dimethoxyphenyl)-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13353586.png)
![5-Methyl-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B13353593.png)



![2-Bromo-4-chlorodibenzo[b,d]thiophene](/img/structure/B13353642.png)







![((1S,2R)-[1,1'-Bi(cyclopropan)]-2-yl)methanamine](/img/structure/B13353686.png)
